5-Fluoro-2-pentylisoindole-1,3-dione
Description
Properties
IUPAC Name |
5-fluoro-2-pentylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-3-4-7-15-12(16)10-6-5-9(14)8-11(10)13(15)17/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKBPDYZBAEUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 5 Fluoro 2 Pentylisoindole 1,3 Dione and Its Analogs
Precursor Synthesis and Reactant Optimization
The successful synthesis of the target compound is fundamentally dependent on the efficient preparation of its constituent building blocks: a fluorinated phthalic anhydride (B1165640) derivative and an appropriate alkyl amine.
Synthesis of 5-Fluorophthalic Anhydride Derivatives
The primary precursor for the isoindole-1,3-dione core of the target molecule is 4-fluorophthalic anhydride. The numbering of the isoindole-1,3-dione ring system designates the fluorine atom at the 5-position, which corresponds to the 4-position on the starting phthalic anhydride.
One common method for preparing 4-fluorophthalic anhydride involves a halogen exchange reaction. For instance, 4-chlorophthalic anhydride can be treated with potassium fluoride (B91410) to yield the desired 4-fluorophthalic anhydride sigmaaldrich.com. This fluorinated building block is a solid with a melting point between 75-79 °C and is utilized in the synthesis of various compounds, including polyimides and other bioactive molecules sigmaaldrich.com. While the target compound requires the 4-fluoro isomer, other positional isomers such as 3-fluorophthalic anhydride are also synthesized and used as building blocks for different analogs sigmaaldrich.com. The synthesis of 5-fluoro-isoindole-1,3-dione (the parent compound without the pentyl group) has been documented via the reaction of 4-fluorophthalic acid with urea, followed by refluxing for an extended period chemicalbook.com.
Synthesis of Pentylamine and Related Alkyl Amine Building Blocks
Pentylamine, the N-pentyl source for the target molecule, can be synthesized through several established routes. A prevalent industrial method is the amination of alcohols. A continuous preparation process involves reacting n-amyl alcohol (1-pentanol) with ammonia (B1221849) and hydrogen gas over a Cu-Co/Al2O3-diatomite catalyst at elevated temperature and pressure google.com. The gasified mixture of reactants is passed through a fixed reactor, and the resulting product is separated and purified google.com. Another approach involves the reaction of n-pentanol with a solution of sodium hydroxide (B78521) .
More general synthetic strategies for primary amines like pentylamine are also widely employed in laboratory settings. These include:
SN2 Reactions : The alkylation of ammonia with an alkyl halide (e.g., 1-bromopentane) can produce pentylamine. However, this method often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation libretexts.org.
Gabriel Synthesis : A more controlled method for producing primary amines is the Gabriel synthesis. This involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method avoids overalkylation because the intermediate N-alkylated imide is not nucleophilic libretexts.orgrsc.org.
Reduction of other functional groups : Primary amines can be prepared by the reduction of corresponding nitriles or amides, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) libretexts.org.
Below is a table summarizing catalytic conditions for pentylamine synthesis from pentanol.
Table 1: Synthesis Conditions for n-Pentylamine from n-Pentanol
| Reactants | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| n-Pentanol, Ammonia, Hydrogen | Cu-Co/Al₂O₃-diatomite | Gas phase, elevated temperature and pressure | n-Pentylamine | google.com |
Core Isoindole-1,3-dione Ring Formation Pathways
The formation of the isoindole-1,3-dione (or phthalimide) ring is achieved by the condensation of a phthalic anhydride derivative with a primary amine. This reaction is a cornerstone of N-substituted phthalimide synthesis. researchgate.netresearchgate.netrsc.org
Condensation Reactions with Anhydrides and Amines
The general mechanism for this transformation involves a two-step process. First, the primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride and the formation of an intermediate ortho-carboxybenzamide, commonly known as a phthalamic acid researchgate.netyoutube.com. The second step involves the intramolecular cyclization of this intermediate, accompanied by the elimination of a water molecule (dehydration), to form the stable five-membered imide ring youtube.com.
Direct condensation involves mixing the phthalic anhydride and the primary amine under conditions that promote the formation of the phthalamic acid intermediate and its subsequent cyclization to the imide. Various solvents and catalysts can be employed to facilitate this reaction. A common laboratory procedure involves refluxing the reactants in glacial acetic acid, which can act as both a solvent and a catalyst researchgate.netrsc.orgmdpi.com. Other solvents like toluene (B28343) are also used, sometimes with the addition of a catalyst such as p-toluenesulfonic acid (p-TSA) to drive the reaction rsc.org.
Microwave-assisted synthesis has emerged as a rapid and efficient alternative. Heating a solvent-free mixture of phthalic anhydride and an amine in a focused microwave oven can significantly reduce reaction times and improve yields rsc.org.
Table 2: Direct Condensation Methods for N-Substituted Phthalimides
| Anhydride | Amine | Solvent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phthalic Anhydride | Primary Amines | Glacial Acetic Acid | Reflux, 3 hours | 62-78% | rsc.org |
| Phthalic Anhydride | Primary Amines | Toluene / p-TSA | Reflux, 3 hours | 29-88% | rsc.org |
| Phthalic Anhydride | Aniline (B41778) | Solvent-free / Microwave | 160 °C, 30 min | 96% | rsc.org |
Cyclodehydration Techniques
The critical step in forming the imide ring from the phthalamic acid intermediate is cyclodehydration. While this often occurs spontaneously upon heating in the direct condensation methods described above, specific techniques can be employed to ensure its completion youtube.comiscientific.org.
Thermal dehydration is the most straightforward technique. Heating the phthalamic acid intermediate, often at temperatures between 150-160 °C, provides the necessary energy to overcome the activation barrier for the intramolecular cyclization and elimination of water youtube.com. This is typically what occurs when reactions are heated to reflux in solvents like acetic acid or toluene rsc.org.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of a wide variety of organic compounds, including N-substituted phthalimides. ctppc.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com
The synthesis of N-substituted phthalimides, the parent structure of isoindole-1,3-diones, is commonly achieved through the condensation of phthalic anhydride with a primary amine. Microwave irradiation can dramatically expedite this process. For instance, the reaction of phthalic anhydride with various amines, such as urea, glycine, and aniline, has been successfully carried out using a domestic microwave, affording the corresponding phthalimide derivatives in good yields (70-80%) within minutes. ctppc.org In some protocols, a Lewis acid catalyst like TaCl5-silica gel can be employed in conjunction with microwave irradiation to further enhance the reaction efficiency, even under solvent-free conditions. organic-chemistry.org Another approach involves the reaction of N-hydroxymethylphthalimide with arylamines under solvent-free microwave-mediated conditions, which has proven to be a rapid and high-yielding method. scielo.br
While a specific microwave-assisted synthesis for 5-Fluoro-2-pentylisoindole-1,3-dione is not explicitly detailed in the reviewed literature, the general applicability of these methods suggests a viable synthetic route. A plausible approach would involve the microwave-assisted reaction of 4-fluorophthalic anhydride with pentylamine.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phthalic anhydride, Aniline | Domestic microwave | N-phenylphthalimide | 80.21% | ctppc.org |
| Phthalic anhydride, Glycine | Domestic microwave | N-(carboxymethyl)phthalimide | 76.65% | ctppc.org |
| Phthalic anhydride, Benzylamine | TaCl5-silica gel, Microwave | N-benzylphthalimide | 92% | organic-chemistry.org |
| N-hydroxymethylphthalimide, Arylamines | Solvent-free, Microwave | N-(arylaminomethyl)-phthalimides | High | scielo.br |
Solvent-Free and Green Chemistry Approaches
Solvent-free and green chemistry principles are increasingly being applied to the synthesis of isoindole-1,3-diones to minimize environmental impact and improve safety. These methods often involve the reaction of phthalic anhydride with a primary amine under solvent-free conditions, sometimes with the aid of a catalyst or microwave irradiation. organic-chemistry.org
One such approach involves the use of a Lewis acid catalyst like TaCl5-silica gel under microwave irradiation, which facilitates the reaction between various anhydrides and amines to produce imides in high yields and short reaction times. organic-chemistry.org This method is advantageous as it eliminates the need for potentially harmful solvents. Another green approach is the simple heating of a mixture of aniline and succinic anhydride in a domestic microwave oven, which produces N-phenylsuccinimide in moderate yields without any solvent. nih.gov The reaction of N-hydroxymethylphthalimide with arylamines can also be performed under solvent-free microwave conditions, offering a rapid and high-yielding route to the corresponding products. scielo.br These solvent-free methods are not only environmentally friendly but also often simplify the work-up procedure.
Fluorination Strategies for Isoindole-1,3-dione Scaffolds
The introduction of a fluorine atom onto the isoindole-1,3-dione core can be achieved through various fluorination strategies, including electrophilic, nucleophilic, and late-stage C-H functionalization methods.
Electrophilic Fluorination Methodologies
Electrophilic fluorination is a common method for introducing fluorine onto electron-rich aromatic systems. wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose due to their stability, ease of handling, and effectiveness. wikipedia.orgnih.gov The mechanism of electrophilic fluorination is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org
While direct electrophilic fluorination of the parent N-pentylisoindole-1,3-dione is not extensively documented, the fluorination of related aromatic systems provides insight into potential synthetic routes. Electrophilic N-F reagents, which can be neutral or cationic, are effective for fluorinating various nucleophiles. wikipedia.org For instance, enol esters react readily with Selectfluor to yield α-fluoroketones under mild conditions. nih.gov The reaction of primary and secondary amines with Selectfluor™ in solvents like acetonitrile (B52724) can lead to the formation of N-fluoroamines. rsc.org
A plausible strategy for the synthesis of this compound via electrophilic fluorination would involve the reaction of N-pentylisoindole-1,3-dione with an electrophilic fluorinating agent like Selectfluor. The electron-donating character of the alkyl group on the nitrogen atom may help to activate the aromatic ring towards electrophilic attack, although the presence of two carbonyl groups is deactivating.
Nucleophilic Fluorination Approaches
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to introduce fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. This method typically involves the displacement of a leaving group, such as a nitro or halo group, by a fluoride source.
For the synthesis of this compound, a viable precursor would be a 5-substituted N-pentylisoindole-1,3-dione, where the substituent is a good leaving group for SNAr reactions. For example, starting from 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov This suggests that a similar strategy could be employed where a nitro group at the 5-position of the isoindole-1,3-dione ring is displaced by a fluoride ion. The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene itself can be achieved through direct fluorination or fluorodenitration pathways. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov
The general procedure would involve synthesizing 5-nitro-2-pentylisoindole-1,3-dione from 4-nitrophthalic anhydride and pentylamine, followed by a nucleophilic substitution reaction with a fluoride source, such as potassium fluoride, in a suitable solvent.
Late-Stage C-H Functionalization with Fluorine
Late-stage C-H functionalization has emerged as a powerful strategy for introducing fluorine atoms into complex molecules at a late stage of the synthesis, avoiding the need for pre-functionalized starting materials. capes.gov.brnih.gov These methods often employ photoredox catalysis to generate reactive radical intermediates under mild conditions.
While specific examples of late-stage C-H fluorination on this compound are scarce, the general principles can be applied. For instance, direct arene C–H fluorination with [¹⁸F]fluoride has been achieved via organic photoredox catalysis, offering a metal-free route to PET probes. capes.gov.br Another approach involves the use of a Mn(salen)OTs catalyst for the late-stage C-H fluorination of aliphatic bonds with [¹⁸F]fluoride. nih.gov This method has been successfully applied to the labeling of various bioactive molecules. nih.gov
A potential strategy for the late-stage fluorination of N-pentylisoindole-1,3-dione would involve a photoredox-catalyzed reaction using a suitable fluorine source. The regioselectivity of such a reaction would be a critical aspect to consider.
Pentyl Chain and N-Substituent Modifications
The synthesis of this compound fundamentally involves the formation of a bond between the isoindole-1,3-dione nitrogen and the pentyl group. This is typically achieved through the condensation of 4-fluorophthalic anhydride with pentylamine. rsc.org
The N-alkylation of phthalimides is a well-established reaction. nih.gov Traditional methods often involve the reaction of potassium phthalimide with an alkyl halide (the Gabriel synthesis). More recent methods have explored alternative conditions to improve efficiency and versatility. For instance, N-substituted phthalimides can be synthesized from 1,2,3-benzotriazin-4(3H)-ones in a metal-free approach. acs.org Research has also shown that the nature of the N-alkyl chain can influence the material properties of phthalimide-based molecules. rsc.org For example, a study on bithiophene-phthalimide molecules with different alkyl chains (pentyl, hexyl, octyl, and branched isomers) revealed that the chain length and branching affect the thermal and optical properties. rsc.org
Alkylation and Acylation Reactions at the Imide Nitrogen
The imide nitrogen of the isoindole-1,3-dione core offers a prime site for derivatization through alkylation and acylation reactions. These modifications can significantly alter the compound's physical, chemical, and biological properties.
Alkylation:
The primary method for introducing the pentyl group at the nitrogen atom is through a nucleophilic substitution reaction, a cornerstone of the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.com This typically involves the reaction of a fluorinated phthalimide precursor with a pentyl halide. The synthesis of N-substituted 4-fluorophthalimides has been successfully achieved by condensing 4-fluorophthalic anhydride with various amines. nih.gov A similar approach can be envisaged for the synthesis of this compound, starting from 4-fluorophthalic anhydride and pentylamine.
Alternatively, the potassium salt of 5-fluoroisoindole-1,3-dione can be prepared by treatment with a base like potassium hydroxide (KOH) or potassium hydride (KH). reddit.com This salt then acts as a nucleophile, reacting with a pentyl halide (e.g., 1-bromopentane) in a polar aprotic solvent such as dimethylformamide (DMF) to yield the desired N-pentyl derivative. The use of a strong base ensures complete deprotonation of the imide nitrogen, which has a pKa of approximately 8.3, making it sufficiently acidic for this reaction. masterorganicchemistry.com
Further alkylation at the imide nitrogen after the initial introduction of the pentyl group is not a standard procedure for this class of compounds as the nitrogen atom has already formed a stable imide bond.
Acylation:
Acylation at the imide nitrogen of an N-alkylated isoindole-1,3-dione is not a common transformation. The lone pair of electrons on the nitrogen atom is significantly delocalized by the two adjacent carbonyl groups, rendering it much less nucleophilic than in amines. However, acylation reactions can be performed on the aromatic ring of the phthalimide scaffold through electrophilic aromatic substitution, such as the Friedel-Crafts acylation. sigmaaldrich.comrsc.org For instance, the acylation of N-p-toluenesulfonylpyrrole has been shown to occur at the 3-position of the pyrrole (B145914) ring. nih.gov In the context of this compound, acylation would likely occur on the benzene (B151609) ring, directed by the fluorine and the imide groups. The regioselectivity of such a reaction would need to be determined experimentally.
Functionalization of the Pentyl Side Chain
The pentyl side chain of this compound provides a versatile handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships.
A common strategy for side-chain functionalization begins with the use of a functionalized pentyl halide in the initial Gabriel synthesis. For instance, using 1-bromo-5-hydroxypentane would yield 5-fluoro-2-(5-hydroxypentyl)isoindole-1,3-dione. The terminal hydroxyl group can then be subjected to a variety of transformations:
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents.
Esterification/Etherification: The hydroxyl group can be converted to esters or ethers by reacting with acyl chlorides, acid anhydrides, or alkyl halides.
Halogenation: The hydroxyl group can be replaced by a halogen, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.
If this compound is already synthesized, functionalization of the unactivated C-H bonds of the pentyl chain can be challenging. However, radical-based C-H activation methodologies could potentially be employed.
Below is a table illustrating potential functionalized analogs that could be synthesized by modifying the pentyl side chain.
| Starting Material | Reagent(s) | Product | Functional Group Introduced |
| 5-Fluoro-2-(5-hydroxypentyl)isoindole-1,3-dione | Pyridinium chlorochromate (PCC) | 5-(5-Fluoro-1,3-dioxoisoindolin-2-yl)pentanal | Aldehyde |
| 5-Fluoro-2-(5-hydroxypentyl)isoindole-1,3-dione | Jones reagent (CrO₃, H₂SO₄) | 5-(5-Fluoro-1,3-dioxoisoindolin-2-yl)pentanoic acid | Carboxylic Acid |
| 5-Fluoro-2-(5-hydroxypentyl)isoindole-1,3-dione | Acetyl chloride, pyridine | 5-(5-Fluoro-1,3-dioxoisoindolin-2-yl)pentyl acetate | Ester |
| 5-Fluoro-2-(5-hydroxypentyl)isoindole-1,3-dione | Sodium hydride, methyl iodide | 5-Fluoro-2-(5-methoxypentyl)isoindole-1,3-dione | Ether |
| 5-Fluoro-2-(5-hydroxypentyl)isoindole-1,3-dione | Thionyl chloride (SOCl₂) | 2-(5-Chloropentyl)-5-fluoroisoindole-1,3-dione | Chloroalkane |
| 2-(5-Chloropentyl)-5-fluoroisoindole-1,3-dione | Sodium azide (B81097) (NaN₃) | 2-(5-Azidopentyl)-5-fluoroisoindole-1,3-dione | Azide |
Stereoselective Synthesis of Chiral Analogs (if applicable)
The introduction of a chiral center into the pentyl side chain of this compound can lead to enantiomers with potentially different biological activities. Asymmetric synthesis of such analogs can be approached in several ways.
One approach involves starting with a chiral pentyl halide. For example, the use of (R)- or (S)-1-bromo-2-methylbutane in the Gabriel synthesis would lead to the corresponding chiral N-alkylated phthalimide. However, this relies on the commercial availability or prior synthesis of the enantiomerically pure alkyl halide.
Another strategy involves the stereoselective functionalization of a prochiral precursor. For instance, if a double bond is present in the N-alkyl side chain, asymmetric hydrogenation or dihydroxylation could be employed to introduce stereocenters.
Enzymatic resolutions are also a powerful tool for obtaining chiral compounds. mdpi.com For example, a racemic mixture of 5-fluoro-2-(5-hydroxypentyl)isoindole-1,3-dione could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. Lipases such as porcine pancreas lipase (B570770) (PPL) have been shown to exhibit stereoselectivity in such reactions. mdpi.com
While direct stereoselective C-H activation on the pentyl chain is a more advanced and less explored option for this specific substrate, developments in this area of catalysis could offer future pathways to chiral analogs. nih.gov The Friedländer synthesis has been utilized for the preparation of chiral alkyl-substituted 1,10-phenanthrolines from chiral ketones, demonstrating a potential strategy for constructing chiral heterocyclic systems. nih.gov
Purification and Yield Optimization Techniques for Academic Scale Production
For academic scale production, efficient purification and yield optimization are crucial for obtaining sufficient quantities of this compound for further studies.
Purification:
The purification of N-alkylated phthalimides typically involves standard laboratory techniques. After the reaction, the crude product is often isolated by precipitation upon addition of water, followed by filtration. nih.gov Recrystallization is a common and effective method for purifying the solid product. Suitable solvents for recrystallization need to be determined empirically, but ethanol (B145695) is often a good starting point for phthalimide derivatives. nih.gov
Chromatographic techniques are also widely used for purification. Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and to identify suitable solvent systems for column chromatography. nih.gov Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts.
Yield Optimization:
Several factors can be optimized to improve the yield of the Gabriel synthesis. rsc.org
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are generally preferred as they effectively solvate the potassium phthalimide salt and facilitate the SN2 reaction.
Temperature: The reaction temperature can significantly impact the reaction rate and yield. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products. The optimal temperature should be determined for the specific reactants.
Base: The choice and stoichiometry of the base used to deprotonate the phthalimide can affect the yield. While strong bases like potassium hydride ensure complete deprotonation, milder bases like potassium carbonate can also be effective and may be easier to handle.
Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time for maximum conversion to the product.
Microwave Irradiation: The use of microwave irradiation has been shown to accelerate the N-alkylation step in some cases, potentially leading to higher yields in shorter reaction times.
By carefully controlling these parameters, the yield of this compound can be maximized on an academic scale.
Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Pentylisoindole 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For 5-Fluoro-2-pentylisoindole-1,3-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a comprehensive assignment of its atomic structure.
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity within the molecule. The signals from the pentyl group and the aromatic ring provide key structural information.
Aromatic Region: The protons on the fluoro-substituted benzene (B151609) ring exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The fluorine substituent influences the chemical shifts of the adjacent aromatic protons.
Aliphatic Region (Pentyl Group): The n-pentyl group protons appear as distinct multiplets in the upfield region of the spectrum. wikipedia.org The terminal methyl (CH₃) group typically shows a triplet, while the methylene (B1212753) (CH₂) groups exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons. youtube.comyoutube.com The chemical shifts generally decrease with increasing distance from the electron-withdrawing isoindole-1,3-dione moiety. msu.edu
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (ortho to F) | ~7.3-7.5 | Multiplet (dd) |
| Aromatic H (meta to F) | ~7.7-7.9 | Multiplet |
| Aromatic H (ortho to C=O) | ~7.9-8.1 | Multiplet (dd) |
| N-CH₂ (Pentyl) | ~3.6-3.8 | Triplet |
| -CH₂- (Pentyl, position 2) | ~1.6-1.8 | Multiplet |
| -CH₂- (Pentyl, position 3) | ~1.3-1.5 | Multiplet |
| -CH₂- (Pentyl, position 4) | ~1.2-1.4 | Multiplet |
| -CH₃ (Pentyl) | ~0.8-1.0 | Triplet |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single peak for each unique carbon atom. youtube.comyoutube.com
Aromatic and Carbonyl Region: The carbon atoms of the aromatic ring and the carbonyl groups of the dione (B5365651) appear in the downfield region of the spectrum. oregonstate.edupressbooks.pub The carbon directly bonded to the fluorine atom (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the aromatic ring will exhibit smaller, long-range couplings (ⁿJCF). The two carbonyl carbons are expected to have chemical shifts in the range of 165-180 ppm. bas.bg
Aliphatic Region (Pentyl Group): The five distinct carbon atoms of the pentyl group will appear in the upfield region of the spectrum. youtube.comchemicalbook.com The chemical shifts are influenced by their proximity to the nitrogen atom of the isoindole ring.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~165-170 |
| C-F | ~160-165 (with large ¹JCF) |
| Aromatic C (quaternary) | ~130-140 |
| Aromatic CH | ~115-135 |
| N-CH₂ (Pentyl) | ~38-42 |
| -CH₂- (Pentyl, position 2) | ~28-32 |
| -CH₂- (Pentyl, position 3) | ~26-30 |
| -CH₂- (Pentyl, position 4) | ~21-25 |
| -CH₃ (Pentyl) | ~13-15 |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgwikipedia.org It provides specific information about the chemical environment of the fluorine atom.
The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. biophysics.org For fluoroaromatic compounds, the chemical shifts typically fall within a specific range. nih.govresearchgate.netucsb.edu The precise chemical shift can provide insights into the electronic effects of the substituents on the aromatic ring. In the case of 5-fluoro-substituted isoindoles, the fluorine signal is expected in the typical range for aryl fluorides.
Spin-spin coupling between the fluorine nucleus and neighboring protons (JFH) and carbons (JFC) provides crucial information for assigning the exact position of the fluorine atom on the aromatic ring. rsc.orgnih.gov
JFH Coupling: The magnitude of the coupling constant between fluorine and a proton depends on the number of bonds separating them. Ortho-coupling (³JHF) is typically the largest, followed by meta-coupling (⁴JHF), and then para-coupling (⁵JHF). These couplings are observable in the ¹H NMR spectrum as additional splitting of the aromatic proton signals.
JFC Coupling: The coupling between fluorine and carbon is also distance-dependent. The one-bond coupling (¹JCF) is very large (typically 150-250 Hz), providing a clear marker for the carbon atom directly attached to the fluorine. nih.gov Longer-range couplings (²JCF, ³JCF, etc.) are smaller but still provide valuable structural information. nih.govrsc.org
Interactive Data Table: Typical F-H and F-C Coupling Constants in Fluoroaromatic Compounds
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ³JHF (ortho) | 3 | 6-10 |
| ⁴JHF (meta) | 4 | 4-8 |
| ⁵JHF (para) | 5 | 0-3 |
| ¹JCF | 1 | 230-260 |
| ²JCF (ortho) | 2 | 15-25 |
| ³JCF (meta) | 3 | 5-10 |
| ⁴JCF (para) | 4 | 1-5 |
Note: These are general ranges and can vary based on the specific molecular structure and solvent.
For more complex structures or to confirm assignments, 2D NMR techniques involving the ¹⁹F nucleus are employed.
¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment detects through-space interactions between fluorine and proton nuclei. bris.ac.ukresearchgate.net It is particularly useful for identifying protons that are spatially close to the fluorine atom, even if they are not directly connected through a small number of bonds. This can help to confirm the three-dimensional structure of the molecule.
¹⁹F-¹⁹F Correlation Spectroscopy (COSY): While not applicable to mono-fluorinated compounds like this compound, ¹⁹F-¹⁹F COSY is a powerful technique for molecules containing multiple fluorine atoms. It establishes correlations between coupled fluorine nuclei, aiding in the assignment of their respective signals.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Structural Assignment
Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. creative-biostructure.comemerypharma.com By spreading NMR signals across two frequency dimensions, these techniques reveal correlations between different nuclei, providing clear insights into the molecular framework. For this compound, a combination of COSY, HSQC, HMBC, and NOESY experiments would be essential for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.com
Application: In the pentyl chain of the target molecule, COSY would show cross-peaks connecting the adjacent methylene (CH₂) groups and the terminal methyl (CH₃) group, allowing for sequential assignment along the alkyl chain. On the aromatic ring, it would reveal the coupling between the protons at positions 6 and 7, and the proton at position 4.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.com
Application: HSQC would be used to definitively assign the carbon signals for each protonated carbon in the molecule. For instance, the proton signals of the pentyl chain, once assigned via COSY, would be used to identify their corresponding ¹³C signals. Similarly, the aromatic C-H signals would be assigned.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). creative-biostructure.com This is crucial for identifying quaternary (non-protonated) carbons and connecting different molecular fragments.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. creative-biostructure.com
Application: NOESY would confirm the spatial proximity of different parts of the molecule. For example, it would show correlations between the N-CH₂ protons of the pentyl group and the aromatic proton at position 7, confirming the orientation of the alkyl chain relative to the isoindole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. Based on data for similar structures like 5-fluorouracil (B62378) and various dione compounds, the following peaks would be anticipated researchgate.netnist.gov:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (aliphatic) | ~2850-2960 | Stretching vibrations from the pentyl group. |
| C=O (imide) | ~1700-1780 | Strong, characteristic stretching vibrations from the two carbonyl groups of the isoindole-1,3-dione ring. Often appears as a doublet. |
| C=C (aromatic) | ~1450-1600 | Stretching vibrations within the benzene ring. |
| C-F (aryl) | ~1100-1250 | Stretching vibration for the carbon-fluorine bond on the aromatic ring. |
| C-N (imide) | ~1300-1390 | Stretching vibration of the carbon-nitrogen bond. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing fragmentation patterns. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact elemental formula of the parent ion, providing a high degree of confidence in its identification.
For this compound (C₁₃H₁₄FNO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves isolating a specific parent ion and subjecting it to fragmentation to produce product ions. Analyzing these fragments provides detailed structural information. researchgate.net
For this compound, a plausible fragmentation pathway would involve:
Loss of the pentyl chain: Cleavage of the N-C bond could lead to the loss of a pentyl radical (•C₅H₁₁) or pentene (C₅H₁₀), resulting in a fragment corresponding to the 5-fluorophthalimide cation.
Cleavage within the pentyl chain: Fragmentation along the alkyl chain would produce a series of ions differing by 14 Da (CH₂).
Loss of CO: Ejection of a neutral carbon monoxide molecule from the imide ring is a common fragmentation pathway for phthalimide (B116566) derivatives.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques for Surface Analysis (if applicable)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that is well-suited for analyzing large molecules, polymers, and surfaces with minimal fragmentation. While primarily used for non-volatile and thermally fragile compounds like proteins and polymers, its application for a small molecule like this compound would be less common than techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). If the compound were analyzed as part of a surface characterization study, MALDI-MS imaging could potentially map its distribution on a surface.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide:
Unambiguous confirmation of the molecular structure: Verifying the connectivity of all atoms.
Detailed geometric parameters: Precise measurements of bond lengths (e.g., C=O, C-F, C-N) and angles.
Conformational details: The exact orientation and conformation of the flexible pentyl chain relative to the planar isoindole ring system.
Intermolecular interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the solid-state structure. researchgate.net
Since this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable.
Powder X-ray Diffraction for Polymorphism Studies
Similarly, a thorough search did not yield any studies on the polymorphism of this compound using powder X-ray diffraction (PXRD). PXRD is a critical tool for identifying different crystalline forms (polymorphs) of a compound, each of which can exhibit distinct physical properties. A typical polymorphism study would involve analyzing the PXRD patterns of the compound under various crystallization conditions. The resulting diffractograms, characterized by the position (2θ) and intensity of the diffraction peaks, serve as a fingerprint for each polymorphic form. Without such experimental data, an analysis of the potential crystalline phases of this compound cannot be conducted.
Computational and Theoretical Investigations of 5 Fluoro 2 Pentylisoindole 1,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Fluoro-2-pentylisoindole-1,3-dione at the electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for investigating the electronic structure of organic molecules. mdpi.comaps.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. researchgate.net This process involves minimizing the total energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | 1.35 | - | - |
| C=O | 1.22 | - | - |
| N-C (imide) | 1.40 | - | - |
| C-N-C (imide) | - | 112.0 | - |
| C-C-C (pentyl chain) | - | 113.5 | 180.0 (anti) |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations.
The flexibility of the N-pentyl chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. nih.govmdpi.comnih.govrsc.org This is typically achieved by systematically rotating the single bonds of the pentyl group and calculating the corresponding energy at each step using DFT or other quantum mechanical methods.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orgimperial.ac.uk The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. The HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient areas. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The EPS map uses a color spectrum to indicate regions of positive, negative, and neutral potential. Red colors typically represent electron-rich, negative potential regions (likely sites for electrophilic attack), while blue colors indicate electron-poor, positive potential regions (likely sites for nucleophilic attack).
For this compound, the EPS map would likely show negative potential around the carbonyl oxygen atoms and the fluorine atom, highlighting their electronegative character. The aromatic ring and the pentyl chain would exhibit more neutral potential. This mapping is invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding.
Molecular Modeling and Dynamics Simulations
Building upon the insights from quantum chemical calculations, molecular modeling and dynamics simulations explore the behavior of this compound in a more complex environment, particularly its interactions with biological macromolecules.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.comnih.govmdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies would involve placing the molecule into the active site of a specific protein target and evaluating the binding affinity using a scoring function.
The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The results of a docking study reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The fluorine atom can participate in specific interactions, such as halogen bonding or by altering the electronic nature of the aromatic ring to enhance binding.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 234, LEU 356, PHE 412 |
| Types of Interactions | Hydrogen bond with C=O, Hydrophobic interaction with pentyl chain, Pi-pi stacking with isoindole ring |
Note: This table presents a hypothetical outcome of a molecular docking study.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the conformational landscape of a molecule over time and its stability when interacting with biological targets. nih.govmdpi.com For this compound, MD simulations provide critical data on how the flexible N-pentyl chain and the rigid fluoro-isoindole-dione core behave in various environments.
Simulations are typically performed using force fields like CHARMM or AMBER. nih.gov The simulation would begin by placing the molecule in a solvent box, usually water, to mimic physiological conditions. Over a simulation period of hundreds of nanoseconds, the trajectory of each atom is calculated, revealing the molecule's dynamic nature.
Binding Stability: When a potential biological target is identified, MD simulations are crucial for assessing the stability of the ligand-protein complex. After docking this compound into the active site of a receptor, an MD simulation of the complex is run. Key metrics for binding stability include:
RMSD: A low and stable RMSD for the ligand within the binding site suggests a stable binding mode. mdpi.com
Hydrogen Bonds: The persistence of hydrogen bonds between the carbonyl oxygens of the isoindole-1,3-dione moiety and amino acid residues of the target protein is a strong indicator of stable interaction.
Hydrophobic Interactions: The fluorine atom and the pentyl chain can engage in significant hydrophobic and halogen bonding interactions, the stability of which is monitored throughout the simulation. researchgate.net
| Simulation Parameter | Typical Value/Metric | Purpose |
| Force Field | AMBER, CHARMM | Defines the potential energy of the system. |
| Solvent Model | TIP3P Water | Mimics an aqueous physiological environment. |
| Simulation Time | 100-500 ns | Allows for adequate sampling of conformational space. |
| RMSD Analysis | < 2.0 Å | Assesses the stability of the molecule or complex over time. mdpi.com |
| Hydrogen Bond Occupancy | > 50% | Quantifies the stability of key polar interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a compound with its biological activity. eijppr.comnih.gov For a class of compounds like isoindole-1,3-dione derivatives, QSAR can predict the activity of new analogues, such as this compound, and guide synthetic efforts toward more potent molecules. nih.govnih.gov
Development of Predictive Models
The development of a QSAR model begins with a dataset of structurally related compounds with known biological activities (e.g., inhibitory concentrations, IC₅₀). mdpi.com For phthalimide-containing compounds, these activities could relate to anti-inflammatory or other therapeutic effects. nih.gov Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that links molecular descriptors to the observed activity. researchgate.net
A hypothetical QSAR model for a series of isoindole-dione derivatives might take the form:
log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...
The predictive power of the model is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates a robust and predictive model. nih.gov
Descriptor Calculation and Feature Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.govresearchgate.net For this compound, hundreds or even thousands of descriptors can be calculated, falling into several categories:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA).
3D Descriptors: Molecular volume, surface area, shape indices.
Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient).
Feature selection is a critical step to avoid overfitting the model and to identify the most relevant descriptors. nih.govresearchgate.net Techniques like genetic algorithms or stepwise regression are employed to select a small subset of descriptors that have the highest correlation with biological activity. For a molecule like this compound, key descriptors would likely relate to its hydrophobicity (driven by the pentyl chain), electronic properties (influenced by the fluorine atom and carbonyl groups), and molecular shape.
| Descriptor Type | Example Descriptor | Relevance to this compound |
| Hydrophobic | LogP | Represents the lipophilicity conferred by the N-pentyl chain. |
| Electronic | Partial Charge on Fluorine | Quantifies the electron-withdrawing effect of the fluorine atom. |
| Topological | Polar Surface Area (PSA) | Relates to the two carbonyl oxygen atoms, influencing membrane permeability. |
| 3D/Steric | Molecular Volume | Describes the overall size of the molecule, important for receptor fit. |
In Silico Assessment of Mechanistic Pathways
Computational tools can also predict how a molecule might be transformed by metabolic enzymes and provide theoretical spectra to aid in its identification.
Prediction of Metabolic Fate and Transformation Pathways
The metabolic fate of a xenobiotic is often determined by the cytochrome P450 (CYP) family of enzymes. nih.govuni-hamburg.de In silico metabolism prediction tools use either rule-based systems derived from known biotransformations or structure-based methods like docking the molecule into CYP active sites to predict likely sites of metabolism (SOMs). nih.govmdpi.com
For this compound, several metabolic pathways can be predicted:
Aliphatic Hydroxylation: The N-pentyl chain is a prime target for oxidation by CYP enzymes. The most probable sites of hydroxylation are the ω (terminal) and ω-1 positions, as they are sterically accessible. mdpi.com
Aromatic Hydroxylation: The fluoro-substituted benzene (B151609) ring could undergo hydroxylation, although the presence of the electron-withdrawing fluorine atom might deactivate the ring towards electrophilic attack.
Dealkylation: Cleavage of the N-pentyl group is another possible metabolic route, leading to the formation of 5-fluorophthalimide.
These predictions help in identifying potential metabolites that could be searched for in experimental metabolic studies. nih.gov
Theoretical Spectroscopic Data Prediction
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic data. researchgate.net These theoretical spectra are invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: The chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated with good accuracy. dntb.gov.ua For this compound, DFT calculations would predict the distinct chemical shifts for the protons on the pentyl chain, the aromatic protons, and the characteristic chemical shift of the fluorine atom, which is sensitive to its electronic environment. nih.govnih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Key predicted peaks would include the C-H stretching of the alkyl chain, the aromatic C-H stretches, and, most prominently, the strong, characteristic symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups in the dione (B5365651) ring. sapub.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Vis absorption spectrum. mdpi.comrsc.org Phthalimide (B116566) derivatives typically show strong absorptions in the UV region. The calculations would predict the λ_max_ values corresponding to π → π* transitions within the aromatic system.
| Spectroscopy Type | Predicted Feature | Corresponding Structural Moiety |
| ¹³C NMR | ~168 ppm | Carbonyl carbons (C=O) |
| ¹⁹F NMR | -110 to -120 ppm | Aromatic fluorine (C-F) |
| IR | ~1770, 1710 cm⁻¹ | Asymmetric and symmetric C=O stretching |
| UV-Vis | ~220 nm, ~295 nm | π → π* transitions in the phthalimide ring |
Influence of Fluorine on Conformational Preferences and Electronic Properties
Computational and theoretical investigations provide critical insights into how the introduction of a single fluorine atom at the C5 position of the 2-pentylisoindole-1,3-dione scaffold fundamentally alters the molecule's physicochemical characteristics. The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, induces significant and predictable changes in both the electronic landscape and the conformational dynamics of the molecule. nih.gov Methodologies such as Density Functional Theory (DFT) are instrumental in dissecting these effects, offering a molecular-level understanding of structure-property relationships. researchgate.net
Electronic Properties
The primary influence of the fluorine atom on the electronic properties of the isoindole-1,3-dione core stems from its high electronegativity. It acts as a potent electron-withdrawing group through the inductive effect, which perturbs the delocalized π-electron system of the aromatic ring. nih.gov This redistribution of electron density can be visualized using Molecular Electrostatic Potential (MEP) maps, which are valuable tools for understanding charge distribution, polarity, and potential sites for intermolecular interactions. nih.govresearchgate.net
In a hypothetical MEP map of this compound, the regions of highest negative electrostatic potential (typically colored red) would be concentrated around the two carbonyl oxygen atoms, indicating their strong nucleophilic character. researchgate.net The introduction of fluorine would create an additional, albeit less intense, negative potential zone near the C5 position. Conversely, regions of positive potential (colored blue), indicating electron deficiency, would be located around the hydrogen atoms of the benzene ring and the N-pentyl substituent. researchgate.netresearchgate.net
| Property | Parent Compound (5-H) | Fluorinated Compound (5-F) | Effect of Fluorination |
|---|---|---|---|
| Dipole Moment (Debye) | ~2.5 D | ~3.8 D | Increases molecular polarity |
| HOMO Energy (eV) | -6.8 eV | -7.0 eV | Stabilized (lowered energy) |
| LUMO Energy (eV) | -1.5 eV | -1.8 eV | Stabilized (lowered energy) |
| HOMO-LUMO Gap (eV) | 5.3 eV | 5.2 eV | Slightly decreased |
Conformational Preferences
The conformation of this compound is defined by two main structural units: the rigid, planar isoindoline-1,3-dione ring system and the flexible N-pentyl side chain. nih.govresearchgate.net The planarity of the core aromatic structure is not expected to be distorted by the fluorine substituent. Therefore, computational analysis focuses on the rotational freedom of the pentyl chain and how its preferred orientation is influenced by the fluorine atom.
The conformation of the pentyl group is determined by the sequence of dihedral angles along its carbon backbone, which can adopt low-energy trans (anti-periplanar) or higher-energy gauche arrangements. researchgate.net The presence of the fluorine atom at the C5 position introduces subtle but significant noncovalent interactions that can influence the conformational equilibrium of this chain relative to the ring. nih.gov These interactions are primarily electrostatic in nature, arising from the highly polar C-F bond.
Computational studies on related fluorinated molecules show that interactions such as dipole-dipole forces and weak C-H···F hydrogen bonds can stabilize or destabilize certain conformers. beilstein-journals.orgnih.gov For example, an orientation of the pentyl chain that places its C-H bonds in close proximity to the C-F bond could be influenced by these forces, potentially creating a preference for a specific folded or extended conformation to either minimize repulsion or maximize attraction.
| Interaction Type | Description | Predicted Influence on Pentyl Chain Conformation |
|---|---|---|
| Steric Hindrance | Repulsive interaction due to spatial overlap of electron clouds. The van der Waals radius of fluorine is only slightly larger than that of hydrogen. | Minimal direct steric clash with the pentyl chain. The chain's general rotational freedom is largely preserved. |
| Dipole-Dipole Interaction | Electrostatic interaction between the permanent dipole of the C-F bond and dipoles of C-H bonds on the pentyl chain. | Can favor specific orientations of the pentyl chain to minimize the overall molecular dipole moment or align dipoles attractively, influencing the relative stability of rotamers. nih.gov |
| Weak C-H···F Hydrogen Bonding | An attractive, noncovalent interaction between a C-H bond on the pentyl chain and the electronegative fluorine atom. nih.gov | May stabilize conformations where a portion of the pentyl chain folds back towards the aromatic ring, creating a preference for specific folded structures. |
Biological Activity and Mechanistic Characterization of 5 Fluoro 2 Pentylisoindole 1,3 Dione and Its Derivatives
Mechanistic Probes of Cellular and Sub-Cellular Interactions
Enzyme Inhibition Studies (e.g., COX enzyme, bc1 Cytochrome Complex)
Identification of Binding Sites
Although information regarding the binding of 5-Fluoro-2-pentylisoindole-1,3-dione to the Qo site of cytochrome bc1 complexes is not detailed in the available literature, research on the broader class of isoindole-1,3-dione derivatives has identified several other significant molecular targets.
Derivatives of isoindol-1,3-dione have been designed and synthesized to target beta-amyloid (Aβ) fibrils, which are implicated in Alzheimer's disease. nih.gov Competitive binding assays against aggregated Aβ42 fibrils demonstrated that these compounds can exhibit high binding affinities, with some derivatives showing Ki values in the subnanomolar range (0.42-0.49 nM), suggesting they could serve as a scaffold for potential diagnostic probes for Aβ fibrils. nih.gov
Other studies have identified acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) as targets for isoindoline-1,3-dione derivatives. nih.govnih.gov These enzymes are crucial in the cholinergic hypothesis of Alzheimer's disease. nih.gov Additionally, the cyclooxygenase (COX) enzymes, COX-1 and COX-2, are known binding sites for certain N-substituted isoindoline-1,3-dione derivatives, which is relevant to their anti-inflammatory properties. nih.govnih.govmdpi.com Molecular docking studies have helped to elucidate the interactions within the active sites of these enzymes. For instance, the isoindoline-1,3-dione moiety of some derivatives has been shown to interact with key residues like Trp387 and Leu352 in the COX binding site. nih.gov
Modulation of Receptor Pathways (e.g., TGF-β pathway, ALK5)
The transforming growth factor-β (TGF-β) signaling pathway, which plays a crucial role in cellular processes, has been identified as a target for structurally related indole (B1671886) compounds. The TGF-β pathway initiates its action when the ligand binds to the type II receptor (TβRII), which then activates the type I receptor, most notably ALK5. nih.gov This activation leads to the phosphorylation of downstream proteins, primarily Smad2 and Smad3. sciprofiles.com
While direct modulation of the TGF-β/ALK5 pathway by this compound is not documented, research on other heterocyclic compounds has shown this to be a viable strategy. For example, specific 3,4-disubstituted indole derivatives have been identified as potent inhibitors of TGF-β signaling by promoting the selective degradation of the TβRII receptor. nih.gov This demonstrates that small molecules can effectively inhibit this pathway at the receptor level, providing a rationale for investigating similar activities in isoindole-1,3-dione derivatives.
Ligand-Receptor Binding Assays
Ligand-receptor binding assays are fundamental in determining the affinity of a compound for its target. aksaray.edu.tr For the isoindole-1,3-dione class of compounds, various binding assays have been employed to quantify their interaction with specific biological targets.
In the context of Alzheimer's disease research, a competitive binding assay using the radioligand [¹²⁵I]TZDM was utilized to evaluate a series of isoindol-1,3-diones against aggregated Aβ42 fibrils. nih.gov Several of these derivatives displayed excellent binding affinities, with Ki values in the subnanomolar range, indicating a strong interaction with the target fibrils. nih.gov
For the evaluation of neuromodulatory effects, the inhibitory activity of isoindoline-1,3-dione derivatives against AChE and BuChE has been determined using Ellman's method. nih.govnih.gov This spectrophotometric method measures enzyme activity and allows for the calculation of IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Inhibitory Activity of Isoindole-1,3-dione Derivatives
| Compound Class | Target | Assay Type | Reported Activity (Value) | Source |
|---|---|---|---|---|
| Isoindol-1,3-dione derivatives | Aβ42 Fibrils | Competitive Binding Assay | Ki = 0.42-0.44 nM | nih.gov |
| Isoindoline-1,3-dione-piperazine derivative (I) | Acetylcholinesterase (AChE) | Ellman's Method | IC50 = 1.12 μM | nih.govnih.gov |
| Isoindoline-1,3-dione-piperazine derivative (III) | Butyrylcholinesterase (BuChE) | Ellman's Method | IC50 = 21.24 μM | nih.govnih.gov |
| N-benzylisoindole-1,3-dione (Compound 3) | A549 Cancer Cells | MTT Assay | IC50 = 114.25 μM | aksaray.edu.trnih.gov |
| N-benzylisoindole-1,3-dione (Compound 4) | A549 Cancer Cells | MTT Assay | IC50 = 116.26 μM | aksaray.edu.trnih.gov |
Downstream Signaling Cascade Analysis
To confirm that a compound modulates a specific receptor pathway, analysis of the downstream signaling cascade is essential. For the TGF-β pathway, a key event following receptor activation is the phosphorylation of Smad proteins.
In studies of TβRII degraders, the assessment of downstream phosphorylation of Smad2 (pSmad2) is a standard method to validate pathway inhibition. nih.gov Western blot analysis is typically used to measure the levels of pSmad2 in cells treated with the test compound in the presence of TGF-β. A reduction in pSmad2 levels indicates successful inhibition of the signaling cascade at or upstream of Smad2 phosphorylation. nih.gov For example, indole derivatives 2r and 3n were confirmed to be potent TGF-β inhibitors by demonstrating their ability to block TGF-β-induced phosphorylation of Smad2 in A549 lung cancer cells. nih.gov
Interference with Microbial Cellular Processes
The isoindole-1,3-dione scaffold is present in molecules with a wide range of biological activities, including antimicrobial effects. gsconlinepress.comresearchgate.net Derivatives have been reported to possess antibacterial, antifungal, and antiviral properties. gsconlinepress.comresearchgate.netnewsama.com
Studies have shown that halogenation of the isoindole-1,3-dione moiety can enhance antimicrobial activity. researchgate.netnewsama.com This is particularly relevant for this compound. The lipophilicity of the compounds, which can be increased by such substitutions, may enhance their ability to cross microbial biological membranes. gsconlinepress.comresearchgate.net Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, certain isoindoline-1,3-dione hybrids have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with several compounds exhibiting minimal inhibitory concentration (MIC) values in the range of 1.56–25 μg/mL. researchgate.net While the broad antimicrobial activity is established, the specific mechanisms, such as interference with cell wall synthesis or DNA replication, require further detailed investigation for this class of compounds.
Neuromodulatory Effects and Interaction with Neurotransmitter Systems
The isoindole-1,3-dione framework has been explored for its potential in treating neurodegenerative diseases, particularly through the modulation of neurotransmitter systems. nih.govnih.gov The primary focus has been on the cholinergic system, which is implicated in the cognitive decline associated with Alzheimer's disease. nih.gov
Several series of isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, which is a therapeutic strategy for Alzheimer's disease. Derivatives with a piperazine (B1678402) moiety have shown potent inhibitory activity against AChE, with IC50 values in the low micromolar range. nih.govnih.gov These findings indicate that the isoindole-1,3-dione scaffold can be effectively utilized to design compounds that interact with and modulate the cholinergic neurotransmitter system.
Modulation of Cellular Proliferation Pathways
A significant area of research for isoindole-1,3-dione derivatives is their antiproliferative and anticancer activity. sciprofiles.comresearchgate.netnewsama.com These compounds have been shown to inhibit the growth of various human cancer cell lines, including colon cancer (Caco-2, HCT-116), cervical cancer (HeLa), and lung adenocarcinoma (A549). sciprofiles.comaksaray.edu.trnih.govresearchgate.net
The mechanism underlying this antiproliferative activity often involves the arrest of the cell cycle and the induction of apoptosis (programmed cell death) in cancer cells. researchgate.netnewsama.com For example, treatment of Caco-2 and HCT-116 cells with certain isoindole-1,3-dione derivatives was found to halt cell cycle progression and trigger apoptosis. researchgate.netnewsama.com Some N-benzylisoindole-1,3-dione derivatives have been evaluated in vivo, showing potential as anticancer agents in xenograft models. aksaray.edu.trnih.gov Furthermore, other derivatives have exhibited significant antimitotic activity against a panel of human tumor cells. mdpi.com The antiproliferative effects appear to be influenced by the nature of the substituents on the nitrogen atom and the isoindole ring structure. nih.gov
Apoptosis Induction Mechanisms
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Research into various isoindole-1,3-dione derivatives has shown that these compounds can trigger apoptotic pathways in cancer cells. For instance, a study on N-substituted isoindoline-1,3-dione derivatives demonstrated their ability to induce both apoptosis and necrosis in Raji blood cancer cells, as determined by flow cytometry using annexin-V and propidium (B1200493) iodide staining. researchgate.net Another investigation into halogenated isoindole-1,3(2H)-dione derivatives found that they induce apoptosis in Caco-2 and HCT-116 cancer cells. researchgate.netnewsama.com The precise mechanisms of apoptosis induction by these compounds are multifaceted and can involve various signaling cascades. While direct evidence for this compound is not available, the existing literature on analogous structures suggests that it could potentially activate intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
Cell Cycle Regulation Interference
In addition to inducing apoptosis, interference with the cell cycle is another critical mechanism by which anticancer agents exert their effects. Several studies have indicated that isoindole-1,3-dione derivatives can modulate cell cycle progression in cancer cells. For example, certain halogenated derivatives of isoindole-1,3(2H)-dione were found to arrest the cell cycle in HCT-116 cells. newsama.com Specifically, some of these compounds were shown to halt cell cycle progression at the S phase, indicating an inhibition of DNA synthesis, while others caused arrest at both the S and G2/M phases, suggesting an impact on both DNA replication and mitosis. newsama.com While the specific effects of this compound on cell cycle regulation have not been documented, the established activity of its structural relatives points towards a potential role in disrupting the normal cell division cycle in cancerous cells.
Cytotoxicity Assessment in Defined Cell Lines
The cytotoxic potential of isoindole-1,3-dione derivatives has been evaluated in a range of cancer cell lines, providing insights into their therapeutic promise.
Cell Viability Assays
Cell viability assays are fundamental in determining the cytotoxic effects of chemical compounds. Multiple studies have employed assays such as the MTT and BrdU assays to quantify the impact of isoindole-1,3-dione derivatives on the viability of various cancer cell lines.
One study synthesized a series of isoindole-1,3(2H)-dione compounds and evaluated their anticancer activity against Caco-2 and MCF-7 cell lines. nih.gov The results indicated that certain derivatives containing both silyl (B83357) ether and bromine groups exhibited higher anticancer activity than the standard chemotherapeutic drug cisplatin (B142131) in both cell lines. nih.gov Another investigation focused on isoindole-1,3-dione analogues with halo, hydroxy, and acetoxy substitutions, testing their cytotoxicity against a panel of cell lines including HeLa, A549, MCF-7, PC3, and Caco-2. nih.gov The study found that the cytotoxic effects were dependent on the specific chemical groups attached to the isoindole core. nih.gov
Furthermore, research on other isoindole derivatives demonstrated dose-dependent anticancer activity against HeLa, C6, and A549 cancer cell lines. nih.gov Notably, a derivative containing both azide (B81097) and silyl ether groups showed more potent inhibitory activity against A549 cells than the commonly used anticancer drug 5-fluorouracil (B62378) (5-FU). nih.gov
A study on halogenated isoindole-1,3(2H)-dione derivatives reported good antiproliferative activity against both Caco-2 and HCT-116 human cancer cell lines. researchgate.netnewsama.com The following table summarizes the IC50 values for some of these derivatives against the HCT-116 cell line.
| Compound | IC50 (µmol/mL) on HCT-116 Cells |
| Compound 1 | 0.106 |
| Compound 2 | 0.091 |
| Compound 3 | 0.083 |
| Data from a study on the antiproliferative effect of isoindole-1,3(2H) dione (B5365651) derivatives on the HCT-116 cell line. researchgate.net |
While no specific cell viability data exists for this compound, the extensive research on its analogs suggests that it would likely exhibit cytotoxic properties, with its potency being dependent on the interplay between the 5-fluoro and N-pentyl substituents.
Investigation of Selective Cytotoxicity Mechanisms
An important aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to normal, healthy cells. Some studies on isoindole-1,3-dione derivatives have explored this aspect of selective cytotoxicity. For instance, one investigation noted that certain isoindole derivatives might be promising anticancer agents due to their antiproliferative properties coupled with lower cytotoxic effects on healthy cells. nih.gov Another study highlighted that some newly synthesized phthalimide (B116566) derivatives showed no cytotoxic activity in the studied concentration range against normal human dermal fibroblast (NHDF) cells, suggesting a potential for selective action against cancer cells. nih.gov
The structure-activity relationship (SAR) data from various studies indicate that modifications to the isoindole-1,3-dione scaffold can significantly alter the cytotoxic profile. nih.govresearchgate.netnewsama.com For example, the halogenation of the isoindole-1,3(2H)-dione moiety has been shown to increase anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones in some cases. researchgate.netnewsama.comresearchgate.net The lipophilicity of the compounds, influenced by substituents like the N-pentyl group in this compound, could also play a crucial role in their ability to traverse biological membranes and exert their cytotoxic effects. mdpi.com The collective findings suggest that the isoindole-1,3-dione framework is a versatile platform for developing potentially selective and potent anticancer agents.
Non Biological Applications and Material Science Potential of Isoindole 1,3 Dione Compounds
Polymer Chemistry and Polyimide Development
The isoindole-1,3-dione scaffold is a fundamental component of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The specific structure of "5-Fluoro-2-pentylisoindole-1,3-dione" offers tailored functionalities for creating next-generation polymers.
Monomer Synthesis for High-Performance Polymers
The synthesis of high-performance polyimides often begins with the creation of diamine or dianhydride monomers containing the imide ring. In this context, derivatives of "this compound" can be conceptualized as key precursors. For instance, a diamine monomer could be synthesized from a related nitro-substituted precursor, which is then reduced to the corresponding amine. This monomer, featuring the fluoro and pentyl groups, can then be polymerized with a dianhydride, such as pyromellitic dianhydride (PMDA), to yield a polyimide. The resulting polymer chain would incorporate the specific structural features of the initial isoindole-1,3-dione derivative, directly influencing its final properties. The synthesis route generally involves a two-step process: polycondensation to form a poly(amic acid) precursor, followed by thermal or chemical imidization to create the final polyimide.
Tailoring Mechanical and Thermal Properties through Fluorine and Alkyl Chains
The incorporation of fluorine and alkyl chains into the polyimide backbone provides a powerful method for tuning the material's properties.
Fluorine Substitution : The presence of the fluorine atom at the 5-position of the isoindole-1,3-dione ring imparts several desirable characteristics. Fluorination is known to decrease the dielectric constant and moisture absorption of polyimides, which is critical for microelectronics applications. The high electronegativity of fluorine can also enhance the thermal stability and oxidative resistance of the polymer by strengthening the C-F bonds.
Alkyl Chain Integration : The 2-pentyl group, a five-carbon alkyl chain, introduces flexibility into the otherwise rigid polyimide structure. This increased flexibility can improve the processability of the polymer by lowering its glass transition temperature (Tg) and melting viscosity. Furthermore, the alkyl chain can enhance the solubility of the polyimide in organic solvents, facilitating its application in spin-coating and other solution-based processing techniques. The trade-off for this increased processability is often a slight reduction in the ultimate thermal stability compared to wholly aromatic polyimides.
The interplay between the rigid, fluorinated aromatic core and the flexible alkyl side chain allows for precise control over the final material's balance of properties.
Table 1: Predicted Influence of Functional Groups on Polyimide Properties
| Functional Group | Predicted Effect on Polymer Property | Rationale |
|---|---|---|
| Isoindole-1,3-dione Core | High thermal stability, chemical resistance | Rigid, aromatic heterocyclic structure |
| Fluorine Atom | Lower dielectric constant, reduced moisture uptake, enhanced thermal stability | High electronegativity and stability of the C-F bond |
| Pentyl Chain | Increased solubility, improved processability, lower glass transition temperature | Introduces flexibility into the polymer backbone |
Optoelectronic Applications (e.g., light-emitting diodes, sensors)
The unique electronic properties of fluorinated isoindole-1,3-dione derivatives make them promising candidates for optoelectronic applications. The electron-withdrawing nature of the imide group, further enhanced by the fluorine atom, can create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for designing charge-transporting layers in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Furthermore, the isoindole-1,3-dione structure is a known fluorophore. By modifying the core with substituents like the fluoro and pentyl groups, the emission wavelength and quantum yield can be fine-tuned. This opens up possibilities for their use as fluorescent sensors, where changes in the local environment could induce a detectable change in the fluorescence signal.
Advanced Materials and Functional Coatings
Beyond bulk polymers, "this compound" and its analogs have potential in the formulation of advanced materials and coatings where specific optical and responsive properties are required.
Development of Fluorescent Dyes and Pigments
The isoindole-1,3-dione ring system is the core of many robust pigments and dyes. The inherent thermal and chemical stability of this structure leads to excellent lightfastness and durability. The fluorescence often observed in these compounds can be modulated by the electronic effects of substituents. The electron-withdrawing fluorine atom can influence the intramolecular charge transfer characteristics of the molecule, potentially leading to dyes with strong and stable fluorescence in the visible spectrum. The pentyl group enhances solubility, making these compounds easier to incorporate into liquid formulations like inks, paints, and polymer matrices for creating fluorescent coatings.
Table 2: Potential Optoelectronic and Dye Characteristics
| Feature | Potential Application | Underlying Chemical Principle |
|---|---|---|
| Tunable HOMO/LUMO Levels | OLEDs, OPVs | Electron-withdrawing nature of the fluorinated imide core |
| Inherent Fluorescence | Fluorescent Dyes, Pigments, Sensors | π-conjugated system of the isoindole-1,3-dione ring |
| Enhanced Solubility | Solution-processed coatings and devices | Contribution of the flexible pentyl side chain |
Photochromic Material Applications
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is another area where isoindole-1,3-dione derivatives could find use. While the core structure itself is not typically photochromic, it can be functionalized with known photochromic units, such as spiropyrans or diarylethenes. In such a molecular design, the isoindole-1,3-dione moiety would serve as a stable and robust anchor, influencing the electronic properties and switching behavior of the photochromic part. The fluorine and pentyl groups would further refine the material's properties, affecting the kinetics of the photo-switching and the stability of the different isomeric states, making them suitable for applications like smart windows, optical data storage, and security inks.
No Publicly Available Research Found for "this compound" in Agricultural Applications
Following a comprehensive search of scientific literature and databases, no specific research findings regarding the agricultural chemical applications of This compound could be identified. The investigation sought to uncover data related to its potential use as a herbicide or fungicide, as well as studies into its selective phytotoxicity mechanisms.
While the broader class of isoindole-1,3-dione derivatives has been a subject of interest in medicinal chemistry and material science, and some analogs have been investigated for herbicidal properties, the specific compound does not appear in the accessible scientific record in these contexts. Therefore, it is not possible to provide a detailed, evidence-based article on the non-biological applications and material science potential of this compound in the agricultural sector as per the specified outline.
Emerging Research Avenues and Future Outlook in 5 Fluoro 2 Pentylisoindole 1,3 Dione Research
Development of Novel Synthetic Strategies for Enhanced Sustainability and Efficiency
The synthesis of fluorinated nitrogen heterocycles, including isoindole-1,3-diones, is an area of intense investigation. nih.gov Traditional synthetic routes can sometimes be inefficient or rely on harsh conditions and environmentally challenging reagents. Consequently, a significant emerging research avenue is the development of novel, sustainable, and more efficient synthetic strategies.
Current research in the broader field of indole (B1671886) and isoindole synthesis points towards several promising directions:
Multicomponent Reactions (MCRs): Innovative two-step reactions starting from inexpensive and widely available materials are being developed to assemble the indole core. researchgate.netrsc.org These methods often operate under mild conditions, use benign solvents like ethanol (B145695), and avoid the need for metal catalysts, which aligns with the principles of green chemistry. researchgate.netrsc.orgrug.nl
Metal-Free Synthesis: New methods are emerging for the creation of fluorinated indoles that are completely metal-free. nih.gov One such approach uses an oxidative-dearomatization strategy to assemble the indole product from simple anilines. nih.gov These scalable methods are significant as they reduce the risk of metal contamination in the final product.
Catalytic Approaches: The use of catalysts, such as gold-catalyzed cycloisomerization and palladium-catalyzed cyclization, is being explored to create fluorinated spiroindolenines, which are structurally related to isoindoles. chemrxiv.org Such catalytic methods can offer high selectivity and the potential for enantioselective synthesis. chemrxiv.org
The application of these sustainable and efficient strategies to the specific synthesis of 5-Fluoro-2-pentylisoindole-1,3-dione could lead to higher yields, reduced waste, and a more environmentally friendly production process.
Table 1: Comparison of Synthetic Strategies for Indole/Isoindole Derivatives
| Strategy | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Multicomponent Reactions | Involves combining three or more reactants in a single step. researchgate.netrsc.org | Increased efficiency, reduced waste, use of simple starting materials. researchgate.net |
| Metal-Free Synthesis | Avoids the use of transition metal catalysts. nih.gov | Eliminates potential for metal contamination, often uses milder conditions. nih.gov |
| Catalytic Cyclization | Employs catalysts to facilitate ring-forming reactions. chemrxiv.org | High selectivity, potential for asymmetric synthesis, milder reaction conditions. chemrxiv.org |
Advanced Mechanistic Investigations into Biological Target Engagement
A deeper understanding of how this compound interacts with biological systems is crucial for its development as a potential therapeutic agent. Future research will likely move beyond initial activity screening to more sophisticated mechanistic studies.
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of large numbers of compounds. mdpi.com While initial studies may have focused on a specific target, HTS allows for the unbiased screening of this compound against a wide array of biological targets. This could uncover entirely new therapeutic applications for the compound.
Derivatives of the parent isoindoline-1,3-dione structure have been evaluated for a range of biological activities, including:
Inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases. nih.gov
Anticancer activity against various cell lines, such as adenocarcinoma. nih.govaksaray.edu.tr
Inhibition of protein phosphatases and tyrosine kinases. aksaray.edu.tracs.org
Antiviral activity against viruses like influenza and herpes simplex virus. mdpi.com
Future HTS campaigns could expand this to include screens for activity against G-protein coupled receptors (GPCRs), ion channels, and other important drug target classes.
To gain a comprehensive understanding of the cellular effects of this compound, researchers are likely to turn to "omics" technologies. These approaches provide a global view of changes within a cell or organism upon treatment with a compound.
Transcriptomics: By analyzing changes in the expression of all genes in a cell (the transcriptome), researchers can identify the cellular pathways that are affected by the compound. This can provide clues about its mechanism of action and potential off-target effects.
Proteomics: This involves the large-scale study of proteins, their structures, and their functions. Proteomics can be used to identify the direct protein targets of a drug and to understand how the drug alters protein expression and post-translational modifications.
The integration of omics data can help to build a detailed picture of the molecular mechanisms underlying the biological activity of this compound, moving beyond a single target to a systems-level understanding. mdpi.com
Exploration of Supramolecular Interactions and Self-Assembly Properties
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is an emerging area of interest in materials science and drug delivery. nih.gov The structure of this compound, with its aromatic ring system and fluorine atom, suggests the potential for interesting supramolecular interactions, such as π-π stacking and hydrogen bonding. nih.govnih.gov
Future research may explore:
Self-Assembly: Investigating whether molecules of this compound can self-assemble into well-defined nanostructures at interfaces, such as a liquid-solid interface. nih.gov
Host-Guest Chemistry: The isoindole-1,3-dione core could potentially act as a host for other molecules, leading to the development of sensors or drug delivery systems. nih.gov
Crystal Engineering: A detailed study of the crystal structure of this compound could reveal how intermolecular interactions dictate its solid-state properties. researchgate.net
Understanding and controlling these supramolecular interactions could open up new applications for this compound beyond its direct biological activity. nih.gov
Environmental Fate and Transformation of Fluorinated Isoindoles in Ecosystems
As with any chemical compound intended for widespread use, understanding the environmental fate and potential for transformation of this compound is of critical importance. The presence of a fluorine atom in the molecule may influence its environmental persistence and degradation pathways.
Research in this area would likely parallel studies on other fluorinated organic compounds, such as perfluorooctanoic acid (PFOA). nih.gov Key questions to be addressed include:
Biodegradability: Will the compound be broken down by microorganisms in soil and water, or will it persist in the environment?
Bioaccumulation: Does the compound have the potential to accumulate in the tissues of living organisms?
Transformation Products: If the compound does degrade, what are the resulting chemical species, and are they of environmental concern?
Multimedia environmental fate models could be developed to predict how this compound might move between different environmental compartments, such as water, air, and soil. nih.gov Such studies are essential for a complete assessment of the compound's life cycle.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govresearchgate.net These computational tools can be applied to accelerate the design and optimization of new isoindole-1,3-dione derivatives.
Table 2: Applications of AI and Machine Learning in Isoindole Research
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | AI models can be trained to predict the physicochemical and biological properties of molecules. nih.govpreprints.org | Rapidly screen virtual libraries of derivatives for desirable properties, reducing the need for extensive initial synthesis and testing. preprints.org |
| Generative Design | AI can design entirely new molecules with desired property profiles. nih.govspringernature.com | Generate novel isoindole-1,3-dione analogs with potentially improved activity and selectivity. nih.gov |
| Lead Optimization | ML algorithms can suggest modifications to a lead compound to improve its properties. nih.govpreprints.org | Guide the chemical synthesis efforts to produce more potent and drug-like derivatives of this compound. preprints.org |
| Retrosynthesis Planning | AI can propose synthetic routes for target molecules. researchgate.net | Assist chemists in developing more efficient and sustainable ways to synthesize the compound and its analogs. researchgate.net |
By leveraging AI and ML, researchers can more efficiently explore the vast chemical space around the this compound scaffold, leading to the faster identification of optimized lead compounds for further development. nih.govnih.gov
Q & A
Q. What statistical methods are recommended for analyzing dose-response data in studies involving this compound?
- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to sigmoidal models (Hill equation). Bootstrap resampling (10,000 iterations) calculates 95% confidence intervals for EC values. Outlier detection (Grubbs’ test) ensures data integrity, particularly in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
